N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide
Overview
Description
N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C14H20N2O2. It is known for its unique chemical structure, which includes an amino group, a methoxy group, and a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 4-amino-2-methoxyaniline with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)cyclohexanecarboxamide
- N-(4-amino-2-methoxyphenyl)benzenecarboxamide
- N-(4-amino-2-methoxyphenyl)cyclohexanecarboxylate
Uniqueness
N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide is unique due to the presence of both an amino group and a methoxy group on the aromatic ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)cyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCZEZTTPWDSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231652 | |
Record name | N-(4-Amino-2-methoxyphenyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-36-0 | |
Record name | N-(4-Amino-2-methoxyphenyl)cyclohexanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436091-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-2-methoxyphenyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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